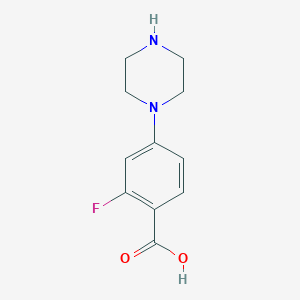

2-Fluoro-4-piperazinobenzoic Acid

Descripción

2-Fluoro-4-piperazinobenzoic Acid (referred to in some sources by the product code AS99379) is a fluorinated benzoic acid derivative featuring a piperazine substituent at the 4-position of the aromatic ring and a fluorine atom at the 2-position. This compound is primarily utilized in drug discovery as a structural building block due to its dual functional groups: the benzoic acid moiety enhances solubility and facilitates hydrogen bonding, while the piperazine ring contributes to improved bioavailability and target interaction in medicinal chemistry applications . Its fluorine substituent may influence metabolic stability and electronic properties, making it a candidate for optimizing pharmacokinetic profiles in lead compounds.

Propiedades

IUPAC Name |

2-fluoro-4-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTCFAZOXFQJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-piperazinobenzoic acid typically involves the introduction of the fluorine atom and the piperazine ring onto the benzoic acid core. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 2-Fluoro-4-piperazinobenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-piperazinobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .

Aplicaciones Científicas De Investigación

2-Fluoro-4-piperazinobenzoic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Research: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

Industrial Applications: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-piperazinobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the unique properties of 2-Fluoro-4-piperazinobenzoic Acid, we compare it with structurally or functionally analogous compounds. The analysis draws on available data from the provided evidence and broader chemical principles.

Table 1: Structural and Functional Comparison

Key Findings

Structural Differences :

- Backbone : The benzoic acid core of AS99379 contrasts with the acetic acid derivative in . This distinction impacts molecular geometry and binding interactions.

- Substituents : The fluorine atom in AS99379 introduces electronegativity and steric effects, whereas the Fmoc group in the comparator compound serves as a protective moiety for amines during synthesis .

Functional Applications :

- AS99379 is tailored for drug discovery, where its fluorine and piperazine groups optimize drug-like properties. In contrast, the Fmoc-piperazine derivative is specialized for peptide synthesis, where the Fmoc group is cleaved under basic conditions to expose reactive amines .

Pharmacological Relevance: Fluorine in AS99379 may reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs. Piperazine’s conformational flexibility also enhances receptor binding versatility .

Synthetic Utility :

- The Fmoc-protected compound () is critical in automated peptide synthesis, while AS99379’s unmodified piperazine allows direct incorporation into bioactive molecules without deprotection steps.

Research Implications and Limitations

- Data Gaps : Detailed physicochemical data (e.g., solubility, logP) for AS99379 are absent in the provided evidence. Comparative studies with halogenated analogs (e.g., chloro or bromo derivatives) would further elucidate fluorine’s role.

- Therapeutic Potential: AS99379’s structure aligns with kinase inhibitors and GPCR-targeting drugs, though specific biological data require validation from external studies.

Actividad Biológica

2-Fluoro-4-piperazinobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer therapy.

Chemical Structure and Properties

2-Fluoro-4-piperazinobenzoic acid is characterized by the following chemical formula: CHFNO. The presence of a fluorine atom and a piperazine moiety contributes to its unique pharmacological profile.

The biological activity of 2-Fluoro-4-piperazinobenzoic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to reduced cell proliferation in cancerous cells.

- Receptor Modulation : It modulates receptor activity, particularly G-protein coupled receptors (GPCRs) and kinases, enhancing binding affinity and selectivity towards these targets .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-Fluoro-4-piperazinobenzoic acid against various pathogens. The compound demonstrated significant activity against:

- Fusarium oxysporum : An important fungal pathogen affecting crops. The compound showed an IC of 0.42 mM, indicating moderate antifungal activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies:

- Targeting Bcl-2 Family Proteins : The compound exhibits a selective binding profile towards anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancers. This interaction may induce apoptosis in cancer cells reliant on these proteins for survival .

Case Studies

Several case studies illustrate the efficacy and potential applications of 2-Fluoro-4-piperazinobenzoic acid:

- Study on Cancer Cell Lines : In a study involving lymphoma cell lines, the compound was found to induce significant apoptosis through its interaction with Bcl-2 family proteins. This suggests potential for further development as a targeted cancer therapy .

- Fungal Inhibition : A study evaluated the compound's effectiveness against Fusarium species, revealing that structural modifications could enhance its antifungal potency, paving the way for novel agricultural applications .

Data Table: Biological Activity Summary

| Activity Type | Target Pathogen/Cell Type | IC Value | Mechanism of Action |

|---|---|---|---|

| Antifungal | Fusarium oxysporum | 0.42 mM | Inhibition of fungal growth |

| Anticancer | Lymphoma cell lines | - | Induction of apoptosis via Bcl-2 family inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.